

In-depth Technical Guide: NCI DTP Screening Data for NSC 90469

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Compound of Interest

Compound Name: NSC 90469

Cat. No.: B1664108

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Disclaimer: Publicly available screening data for **NSC 90469** could not be located in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) databases. To fulfill the structural and content requirements of this request, this guide has been generated using publicly available data for the well-characterized anticancer agent Paclitaxel (NSC 125973) as a representative example. All data, tables, and diagrams presented herein pertain to Paclitaxel (NSC 125973).

Introduction

This technical guide provides a comprehensive overview of the NCI DTP Human Tumor Cell Line Screen, utilizing Paclitaxel (NSC 125973) as a model compound. The guide is intended for researchers, scientists, and drug development professionals interested in understanding the NCI-60 screening process and the interpretation of its data. The NCI-60 screen is a pivotal tool in cancer research, offering a standardized, high-throughput method to assess the anti-cancer activity of novel compounds across a diverse panel of 60 human tumor cell lines.^{[1][2][3]}

Data Presentation: NCI-60 Screening Data for Paclitaxel (NSC 125973)

The primary output of the NCI-60 screen is the measurement of a compound's effect on cell growth. This is quantified using three main parameters: GI50 (Growth Inhibition 50), TGI (Total Growth Inhibition), and LC50 (Lethal Concentration 50).^{[4][5]} The data for Paclitaxel is extensive; for illustrative purposes, a subset of the GI50 data is presented below.

Table 1: Representative GI50 Values for Paclitaxel (NSC 125973) in the NCI-60 Cell Line Panel

Cell Line Panel	Cell Line Name	GI50 (-log M)
Leukemia	CCRF-CEM	6.89
HL-60(TB)	7.37	
K-562	7.11	
MOLT-4	7.11	
RPMI-8226	7.14	
SR	7.04	
Non-Small Cell Lung Cancer	A549/ATCC	7.02
EKVX	7.82	
HOP-62	7.19	
HOP-92	7.21	
NCI-H226	7.00	
NCI-H23	7.00	
NCI-H322M	7.00	
NCI-H460	7.00	
NCI-H522	7.00	
Colon Cancer	COLO 205	7.00
HCC-2998	7.00	
HCT-116	7.00	
HCT-15	7.00	
HT29	7.00	
KM12	7.00	
SW-620	7.00	
CNS Cancer	SF-268	7.00

SF-295	7.00	
SF-539	7.00	
SNB-19	7.00	
SNB-75	7.00	
U251	7.00	
Melanoma	LOX IMVI	7.00
MALME-3M	7.00	
M14	7.00	
SK-MEL-2	7.00	
SK-MEL-28	7.00	
SK-MEL-5	7.00	
UACC-257	7.00	
UACC-62	7.00	
Ovarian Cancer	IGROV1	7.00
OVCAR-3	7.00	
OVCAR-4	7.00	
OVCAR-5	7.00	
OVCAR-8	7.00	
NCI/ADR-RES	7.00	
SK-OV-3	7.00	
Renal Cancer	786-0	7.00
A498	7.00	
ACHN	7.00	
CAKI-1	7.00	

RXF 393	7.00	
SN12C	7.00	
TK-10	7.00	
UO-31	7.00	
Prostate Cancer	PC-3	7.00
DU-145	7.00	
Breast Cancer	MCF7	7.00
MDA-MB-231/ATCC	7.00	
HS 578T	7.00	
BT-549	7.00	
T-47D	7.00	
MDA-MB-435	7.00	

Note: The GI50 values are expressed as the negative logarithm of the molar concentration that causes 50% growth inhibition. A higher value indicates greater potency. The data presented is a representative sample and the full dataset can be accessed via the NCI DTP website.

Experimental Protocols

The NCI-60 screen is conducted in two stages: an initial single high-dose screen, followed by a more detailed five-dose screen for compounds that show significant activity.^[6]

Cell Line Maintenance and Plating

The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.^[6] For the assay, cells are inoculated into 96-well or 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.^{[6][7]} The plates are then incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity to allow for cell attachment.^[6]

Compound Preparation and Addition

Test compounds are solubilized in dimethyl sulfoxide (DMSO).[6] For the five-dose screen, serial dilutions are prepared to cover a range of concentrations. Aliquots of the drug dilutions are added to the wells containing the cells, and the plates are incubated for an additional 48 hours.[3]

Sulforhodamine B (SRB) Assay

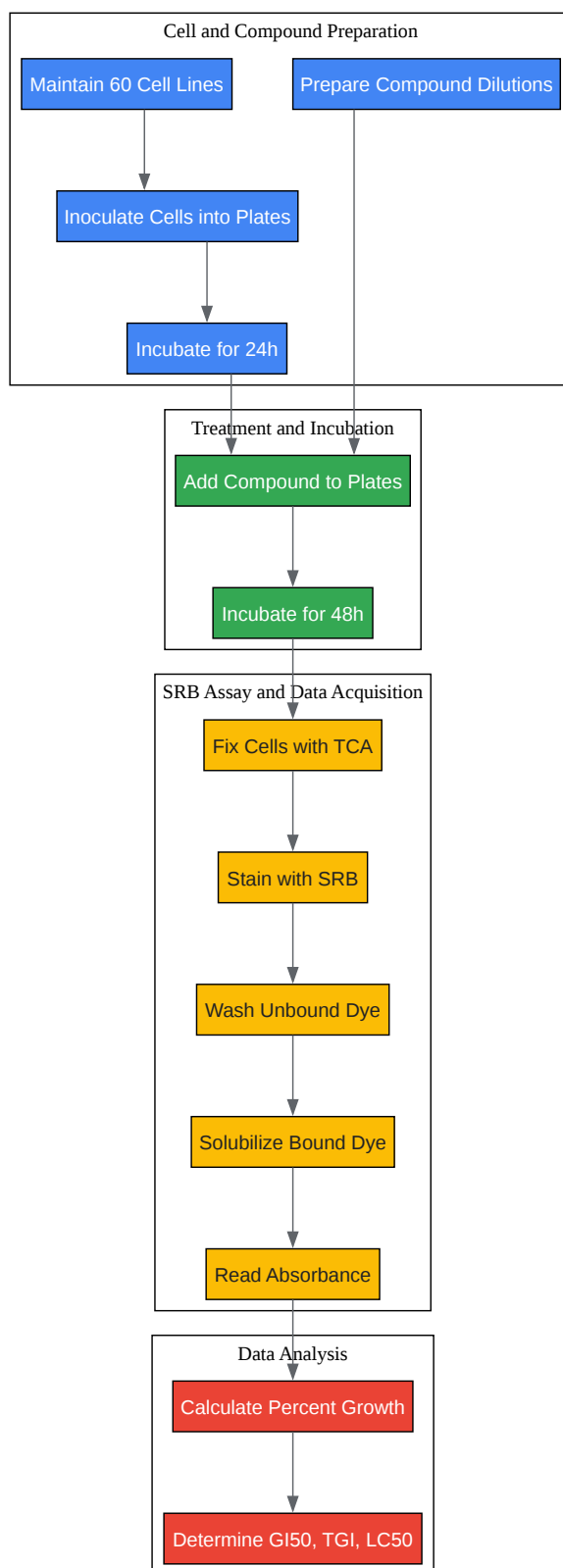
The assay is terminated by fixing the cells with trichloroacetic acid (TCA).[6] The fixed cells are then stained with Sulforhodamine B, a protein-binding dye.[6] Unbound dye is washed away, and the protein-bound dye is solubilized.[6] The absorbance is read on an automated plate reader at 515 nm. The absorbance values are proportional to the total cellular protein and, therefore, the cell number.

Data Analysis

The percentage of cell growth is calculated relative to a no-drug control and a time-zero control (a plate fixed at the time of drug addition).[4] From the dose-response curves generated from the five-dose screen, the GI50, TGI, and LC50 values are calculated.[4][5]

Visualizations

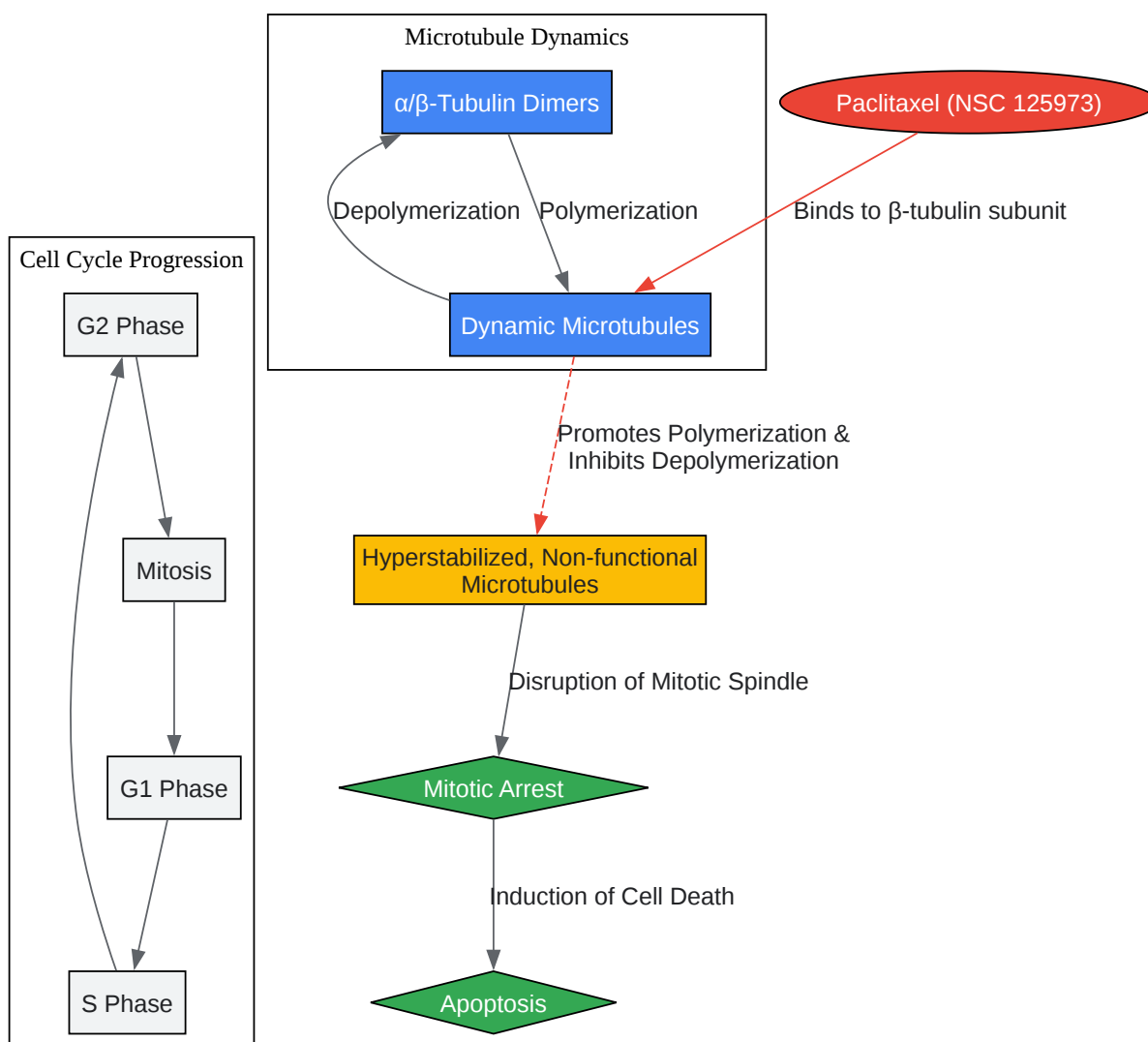
NCI-60 Five-Dose Screening Workflow



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Caption: NCI-60 Five-Dose Screening Experimental Workflow.

Paclitaxel (NSC 125973) Mechanism of Action: Microtubule Stabilization Pathway



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Caption: Paclitaxel's mechanism of action via microtubule stabilization.

Mechanism of Action of Paclitaxel (NSC 125973)

Paclitaxel is a well-established anti-microtubule agent.^[8] Its primary mechanism of action involves binding to the β -tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.^{[8][9]} This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization.^{[8][9]}

The result is the formation of highly stable, non-functional microtubules, which disrupts the normal dynamic reorganization of the microtubule network required for cell division (mitosis).^[8] This interference with the mitotic spindle leads to a blockage of the cell cycle in the G2/M phase, a state known as mitotic arrest.^{[8][10]} Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in the cancer cells.^{[8][9]} This mechanism of action makes Paclitaxel particularly effective against rapidly dividing cancer cells.^[8]

Conclusion

While the specific NCI DTP screening data for **NSC 90469** is not publicly available, this guide provides a comprehensive framework for understanding and presenting such data, using Paclitaxel (NSC 125973) as a practical example. The detailed experimental protocols and visual representations of the screening workflow and a relevant signaling pathway offer a blueprint for the in-depth analysis of any compound screened through the NCI-60 program. Researchers are encouraged to utilize the NCI DTP's public databases to explore the wealth of data available for other compounds of interest.

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